4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
CAS No.: 1114822-42-2
Cat. No.: VC4512407
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114822-42-2 |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.69 |
| IUPAC Name | (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1 |
| Standard InChI Key | UHISTAFNTIFXHV-VIFPVBQESA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.69 g/mol |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2Cl)N |
| InChI Key | UHISTAFNTIFXHV-VIFPVBQESA-N |
| PubChem CID | 20110076 |
The stereoisomer (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one (CAS: 1638744-58-7) shares the same molecular formula but differs in the spatial arrangement of the amino group, which may influence receptor binding and metabolic stability .
Physicochemical Properties
Experimental data on solubility remain limited, but the compound’s logP (calculated: 1.62) suggests moderate lipophilicity, favoring blood-brain barrier penetration. It is stable at room temperature and commercially available with a purity ≥97% .
Mechanism of Action and Biological Relevance
Neurological Targets
The compound’s structural analogy to γ-aminobutyric acid (GABA) and serotonin modulators implies potential activity in:
-
Mood Disorders: Interaction with 5-HT receptors may alleviate depressive symptoms.
-
Neurodegeneration: Dopamine receptor affinity could aid Parkinson’s disease research.
Protein Degradation Applications
As a building block for proteolysis-targeting chimeras (PROTACs), the 2-chlorobenzyl group may enhance E3 ligase binding, enabling targeted protein degradation .
Comparative Analysis of Stereoisomers
The (4S)-enantiomer (CAS: 1638744-58-7) exhibits distinct stereoelectronic properties compared to the racemic form . Enantioselective synthesis using chiral DA cyclopropanes could optimize binding to asymmetric biological targets .
Future Directions
Further studies should prioritize:
-
Pharmacokinetic Profiling: Assessing bioavailability and metabolic pathways.
-
In Vivo Efficacy: Testing neurodegenerative models for therapeutic potential.
-
Stereochemical Optimization: Evaluating enantiomer-specific activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume